2-(4-Fluorobenzyl)malonic acid
Description
2-(4-Fluorobenzyl)malonic acid is a fluorinated derivative of malonic acid (C₃H₄O₄), where a 4-fluorobenzyl group (-CH₂C₆H₄F) is substituted at the central carbon of the malonic acid backbone. This structural modification introduces unique physicochemical properties, including altered acidity, solubility, and reactivity, due to the electron-withdrawing fluorine atom and the aromatic benzyl group. For example, malonic acid itself has pKa values of 2.83 and 5.69, with high water solubility (763 g/L) . The 4-fluorobenzyl substituent likely reduces solubility in polar solvents and modifies acidity due to inductive effects.
The compound’s synthesis likely involves alkylation of malonic acid esters with 4-fluorobenzyl halides, followed by hydrolysis—a method analogous to the synthesis of 2-(perfluorophenyl)malonate esters . Applications may include pharmaceutical intermediates, coordination chemistry ligands, or precursors for bioactive molecules, given the prevalence of fluorinated compounds in drug design .
Properties
Molecular Formula |
C10H9FO4 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H9FO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |
InChI Key |
HRPSEODMBMFQQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(4-Fluorobenzyl)malonic acid with structurally related compounds:
Physicochemical Properties
- Acidity : The electron-withdrawing 4-fluorobenzyl group lowers the pKa of the adjacent carboxylic acids compared to malonic acid (pKa1 ≈ 2.5–3.0 estimated) . In contrast, perfluorophenyl substituents in Diethyl 2-(perfluorophenyl)malonate significantly increase steric hindrance, complicating hydrolysis .
- Solubility : The aromatic fluorobenzyl group reduces water solubility relative to unsubstituted malonic acid. For example, 2-(perfluorophenyl)malonate esters are insoluble in water, whereas malonamic acids (e.g., compound 23 in ) retain moderate solubility due to polar amide bonds .
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